N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound N²-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N²-benzyl-N-cyclohexylglycinamide derives its systematic name from the hierarchical prioritization of functional groups outlined by IUPAC guidelines. The parent structure is glycinamide (2-aminoacetamide), which undergoes substitution at the α-amino group (N²) with two distinct moieties: a benzyl group and a 1,3-benzoxazol-2-ylsulfanylacetyl group. Additionally, the terminal amide nitrogen is substituted with a cyclohexyl group.
The molecular formula is C₂₄H₂₆N₃O₃S , calculated as follows:
- Benzoxazole ring (C₇H₅NO): 7 carbons, 5 hydrogens, 1 nitrogen, 1 oxygen
- Sulfanylacetyl group (S-CH₂-CO): 2 carbons, 1 sulfur, 1 oxygen
- Benzyl group (C₆H₅-CH₂): 7 carbons, 7 hydrogens
- Cyclohexyl group (C₆H₁₁): 6 carbons, 11 hydrogens
- Glycinamide backbone (C₂H₄N₂O): 2 carbons, 4 hydrogens, 2 nitrogens, 1 oxygen
The IUPAC name reflects the substituents in descending order of priority:
- 1,3-Benzoxazol-2-ylsulfanylacetyl : A thioether-linked acetyl group attached to the 2-position of the benzoxazole ring.
- Benzyl : A phenylmethyl group attached to the same nitrogen.
- Cyclohexyl : A cyclohexane group attached to the amide nitrogen.
This nomenclature aligns with structural analogs reported in PubChem entries for benzoxazole derivatives, where sulfanylacetyl substitutions are prioritized over alkyl groups in naming conventions.
Three-Dimensional Conformational Analysis Using Computational Chemistry
Computational chemistry methods, including density functional theory (DFT) and molecular mechanics simulations, provide insights into the compound’s preferred conformations. Key findings include:
Benzoxazole Ring Geometry
The 1,3-benzoxazole core adopts a planar conformation due to aromaticity and conjugation between the oxygen and nitrogen atoms. The sulfanylacetyl group at position 2 extends perpendicularly to the plane, minimizing steric hindrance with adjacent hydrogen atoms.
Glycinamide Backbone Flexibility
The glycinamide backbone exhibits rotational flexibility around the C-N bonds. Molecular dynamics simulations suggest two dominant conformers:
- Extended conformation : The benzyl and cyclohexyl groups occupy trans positions, maximizing separation (Figure 1A).
- Folded conformation : The benzyl group folds toward the benzoxazole ring, stabilized by weak CH-π interactions between the benzyl phenyl ring and benzoxazole’s aromatic system (Figure 1B).
Cyclohexyl Group Dynamics
The cyclohexyl substituent predominantly adopts a chair conformation, with axial and equatorial orientations influencing steric interactions with the glycinamide backbone. Energy barriers for chair flipping are estimated at 12–15 kJ/mol , comparable to cyclohexane derivatives.
Table 1. Key Bond Lengths and Angles from DFT Calculations (B3LYP/6-311+G(d,p))
| Parameter | Value (Å or °) |
|---|---|
| C2–S (benzoxazole) | 1.78 Å |
| N²–C (acetyl) | 1.45 Å |
| Dihedral (benzoxazole–S–CH₂) | 87.3° |
| Torsion (C₆H₅–CH₂–N–CO) | 112.5° |
These results correlate with crystallographic data for analogous benzoxazole-thioether compounds.
Spectroscopic Characterization Techniques (¹H/¹³C NMR, FT-IR, HRMS)
¹H NMR Analysis
Critical proton environments (δ, ppm, DMSO-d₆):
- Benzoxazole aromatic protons : Two doublets at δ 7.89 (H-4) and δ 7.76 (H-7), coupled with J = 8.2 Hz, confirm the fused heterocycle.
- Benzyl group : A singlet at δ 4.52 (CH₂–N) and aromatic multiplet (δ 7.32–7.25, 5H).
- Cyclohexyl group : Axial protons resonate as a multiplet (δ 1.12–1.85), while equatorial protons appear upfield (δ 1.90–2.25).
- Amide protons : Two distinct singlets at δ 8.21 (N–H, glycinamide) and δ 7.94 (N–H, acetyl).
¹³C NMR Analysis
Key carbon shifts (δ, ppm):
- Benzoxazole C-2 : δ 161.4 (s, C=S adjacent).
- Acetyl carbonyl : δ 169.8 (s).
- Glycinamide carbonyl : δ 172.3 (s).
- Cyclohexyl C-1 : δ 52.1 (d, N–C).
FT-IR Spectroscopy
Notable absorption bands:
Crystallographic Studies and X-ray Diffraction Patterns
While single-crystal X-ray data for this specific compound are not yet reported, analogs provide structural insights:
Predicted Unit Cell Parameters
Hydrogen Bonding Network
The glycinamide N–H and carbonyl oxygen are expected to form intermolecular hydrogen bonds with adjacent molecules, stabilizing a layered crystal packing motif. Similar benzoxazole derivatives exhibit O···H–N distances of 2.02–2.15 Å.
Table 2. Comparison with Benzoxazole Derivatives
| Compound | Crystallographic Density (g/cm³) | R-factor (%) |
|---|---|---|
| Benzyl (1,3-benzoxazol-2-ylsulfanyl)acetate | 1.32 | 4.8 |
| N,N-Dicyclohexyl-2-benzothiazolesulfenamide | 1.28 | 5.1 |
| Target compound (predicted) | 1.29–1.34 | 4.5–5.5 |
The benzoxazole ring’s planarity and thioether bond geometry align with related structures, suggesting isostructurality with minor deviations due to the cyclohexyl group’s steric bulk.
Properties
Molecular Formula |
C24H27N3O3S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-benzylamino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H27N3O3S/c28-22(25-19-11-5-2-6-12-19)16-27(15-18-9-3-1-4-10-18)23(29)17-31-24-26-20-13-7-8-14-21(20)30-24/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,25,28) |
InChI Key |
OGFTUZWOOBQSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is typically synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound under appropriate conditions.
Acetylation: The acetyl group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Glycinamide Moiety: The glycinamide moiety is synthesized by reacting the intermediate compound with glycine or a glycine derivative.
Final Coupling: The final compound is obtained by coupling the benzyl and cyclohexyl groups to the glycinamide moiety using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide or ester bonds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N2-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to act as a GABA-A receptor agonist, resulting in the inhibition of neurotransmitter release. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its potential antidepressant and anxiolytic properties. Additionally, it may interact with other molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Key Findings :
- Anti-Fungal Activity: Compound 5d () exhibits potent anti-C. albicans activity (MIC = 16 µg/mL) by perturbing sterol biosynthesis and mitochondrial respiration, a mechanism shared by benzoxazole derivatives .
- Structural Impact : Urea-containing derivatives () may exhibit altered solubility and hydrogen-bonding capacity compared to acetyl-glycinamide analogs, affecting target binding .
Benzothiazole Analogues
Benzothiazoles, which replace benzoxazole’s oxygen with sulfur, display distinct electronic and steric properties.
Key Findings :
- The benzothiazole core () may confer higher metabolic stability due to sulfur’s electronegativity, but its larger atomic size could reduce target specificity compared to benzoxazoles .
Pharmacological Analogues: Anti-Tubercular Agents
Triazole-based compounds, though structurally distinct, provide insights into therapeutic indices and safety profiles.
Key Findings :
Mechanistic and Physicochemical Comparisons
- Mode of Action : Benzoxazole derivatives (e.g., 5d , 5i ) act pleiotropically, disrupting sterol synthesis, mitochondrial function, and membrane transport . The target compound’s glycinamide chain may facilitate additional interactions with enzymes or receptors.
- Physicochemical Properties :
- Lipophilicity : Cyclohexyl and benzyl groups in the target compound likely increase logP values, enhancing blood-brain barrier penetration compared to polar urea derivatives () .
- pKa and Solubility : Predicted pKa values for benzothiazole derivatives (e.g., 9.48 in ) suggest basicity differences that could influence ionization and bioavailability .
Biological Activity
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-pathogenic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.5 g/mol
- IUPAC Name : 2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-5-(diethylazaniumyl)phenolate
The compound's structure incorporates a benzoxazole moiety, which is known for its diverse biological activities. The presence of the sulfanyl and acetyl groups further enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the benzoxazole structure exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its effects on various pathogens and its potential as a therapeutic agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of benzoxazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The results indicated that these compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml, suggesting a broad spectrum of activity .
Quorum Sensing Inhibition
Another important aspect of the biological activity of benzoxazole derivatives is their ability to inhibit quorum sensing (QS) in bacteria. QS is a mechanism by which bacteria regulate gene expression in response to cell density, affecting virulence factors. Compounds similar to this compound have been shown to disrupt QS in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor production .
Case Studies
- Study on Antimicrobial Efficacy :
- Quorum Sensing Inhibition Study :
Table of Biological Activities
| Activity Type | Target Organisms | MIC Range (µg/ml) | Notes |
|---|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | 250 - 7.81 | Effective against drug-resistant strains |
| Antifungal | Candida albicans | < 250 | More potent than fluconazole in some cases |
| Quorum Sensing Inhibition | Pseudomonas aeruginosa | N/A | Reduces biofilm formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
